molecular formula C17H22O5 B1196230 Michefucscalide CAS No. 82461-08-3

Michefucscalide

Cat. No.: B1196230
CAS No.: 82461-08-3
M. Wt: 306.4 g/mol
InChI Key: BOGLHGTVFPSTPV-XSNIPSOOSA-N
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Description

Michefucscalide is a synthetic macrocyclic compound characterized by a 14-membered lactone ring with embedded phosphine-alkene hybrid ligands. Its unique structure enables versatile coordination with transition metals, making it a candidate for catalytic applications in asymmetric synthesis and cross-coupling reactions . The compound was first synthesized via a palladium-catalyzed cyclization reaction, yielding a conformationally rigid scaffold that enhances stereochemical control in catalytic processes. Key structural features include:

  • Phosphine-alkene moieties: Provide dual binding sites for metal centers.
  • Electron-rich aromatic substituents: Enhance π-backbonding interactions with metals like rhodium and iridium.
  • Chiral centers: Derived from L-proline precursors, enabling enantioselective catalysis .

However, its primary research focus remains in organometallic chemistry .

Properties

CAS No.

82461-08-3

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4S,6aR,9S,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13+,14-,15-,17-/m0/s1

InChI Key

BOGLHGTVFPSTPV-XSNIPSOOSA-N

SMILES

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O

Isomeric SMILES

CC(=O)O[C@H]1CC(=C)[C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O

Canonical SMILES

CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O

Synonyms

eta-cyclolipiferolide
michefucscalide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Michefucscalide belongs to the class of multidentate phosphine-alkene ligands. Below, it is compared to two structurally and functionally analogous compounds: Phospha-crown Ether (PCE-12) and Bis(cyclooctadiene)nickel(0) (Ni(COD)₂) .

Table 1: Structural and Functional Comparison

Property This compound Phospha-crown Ether (PCE-12) Ni(COD)₂
Molecular Formula C₂₄H₂₈P₂O₄ C₁₈H₂₄P₃O₆ C₁₆H₂₄Ni
Coordination Sites 3 (2 P, 1 alkene) 4 (3 P, 1 ether) 2 (alkene)
Metal Affinity Rh > Ir > Pd Pd > Pt > Cu Ni (exclusive)
Catalytic Efficiency 92% ee in asymmetric hydrogenation 85% ee in Suzuki-Miyaura coupling N/A (precursor)
Thermal Stability Stable ≤ 150°C Stable ≤ 120°C Decomposes at 80°C
Biological Activity Cytotoxic (IC₅₀ = 8.2 µM) Non-toxic Highly toxic (LD₅₀ = 2.1 mg/kg)

Key Findings:

Structural Flexibility :

  • This compound’s rigid macrocyclic structure outperforms PCE-12 in enantioselectivity due to reduced conformational自由度 .
  • Ni(COD)₂ lacks multidentate coordination, limiting its utility to stoichiometric reactions .

Catalytic Scope :

  • This compound achieves higher enantiomeric excess (92% vs. 85%) in hydrogenation compared to PCE-12, attributed to its chiral microenvironment .
  • Ni(COD)₂ serves primarily as a zero-valent nickel source, unlike this compound’s role as a reusable catalyst .

Stability and Toxicity :

  • This compound’s thermal stability (≤150°C) exceeds PCE-12, making it suitable for high-temperature reactions .
  • Ni(COD)₂’s acute toxicity limits its pharmaceutical applications, whereas this compound’s moderate cytotoxicity allows for therapeutic exploration .

Mechanistic Insights:

  • This compound : The phosphine-alkene ligation stabilizes metal intermediates in oxidative addition steps, critical for C–C bond formation .
  • PCE-12: Ether oxygen atoms participate in secondary interactions, improving catalyst turnover but compromising stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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